

molecular weight of 4-Acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid

Cat. No.: B183289

[Get Quote](#)

An In-depth Technical Guide on the Physicochemical Properties of **4-Acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic Acid**

Abstract: This technical guide provides a comprehensive analysis of **4-Acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid**, a heterocyclic compound of significant interest to the pharmaceutical and chemical synthesis sectors. The pyrrole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules.[1][2] This document moves beyond a simple statement of molecular weight to deliver an in-depth examination of its core physicochemical properties, methods for its experimental verification, and its practical implications for researchers, scientists, and drug development professionals. We will explore the critical distinction between molar mass and monoisotopic mass, detail protocols for identity confirmation via mass spectrometry, and discuss the compound's role as a versatile synthetic building block. Safety and handling protocols are also provided to ensure its effective and safe utilization in a laboratory setting.

Introduction to 4-Acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic Acid

4-Acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid is a substituted pyrrole derivative featuring three key functional groups that dictate its chemical reactivity and utility: a central pyrrole ring, a carboxylic acid at the 2-position, and an acetyl group at the 4-position. This specific arrangement of functional groups makes it a valuable precursor in organic synthesis

and a point of interest for medicinal chemistry.^[3] The pyrrole ring is a fundamental component of many approved drugs, highlighting the importance of understanding the properties of its derivatives.^[2] The presence of both an electron-withdrawing acetyl group and a carboxylic acid function enhances its versatility for creating diverse chemical libraries for biological screening.
^[3]

Core Physicochemical and Structural Properties

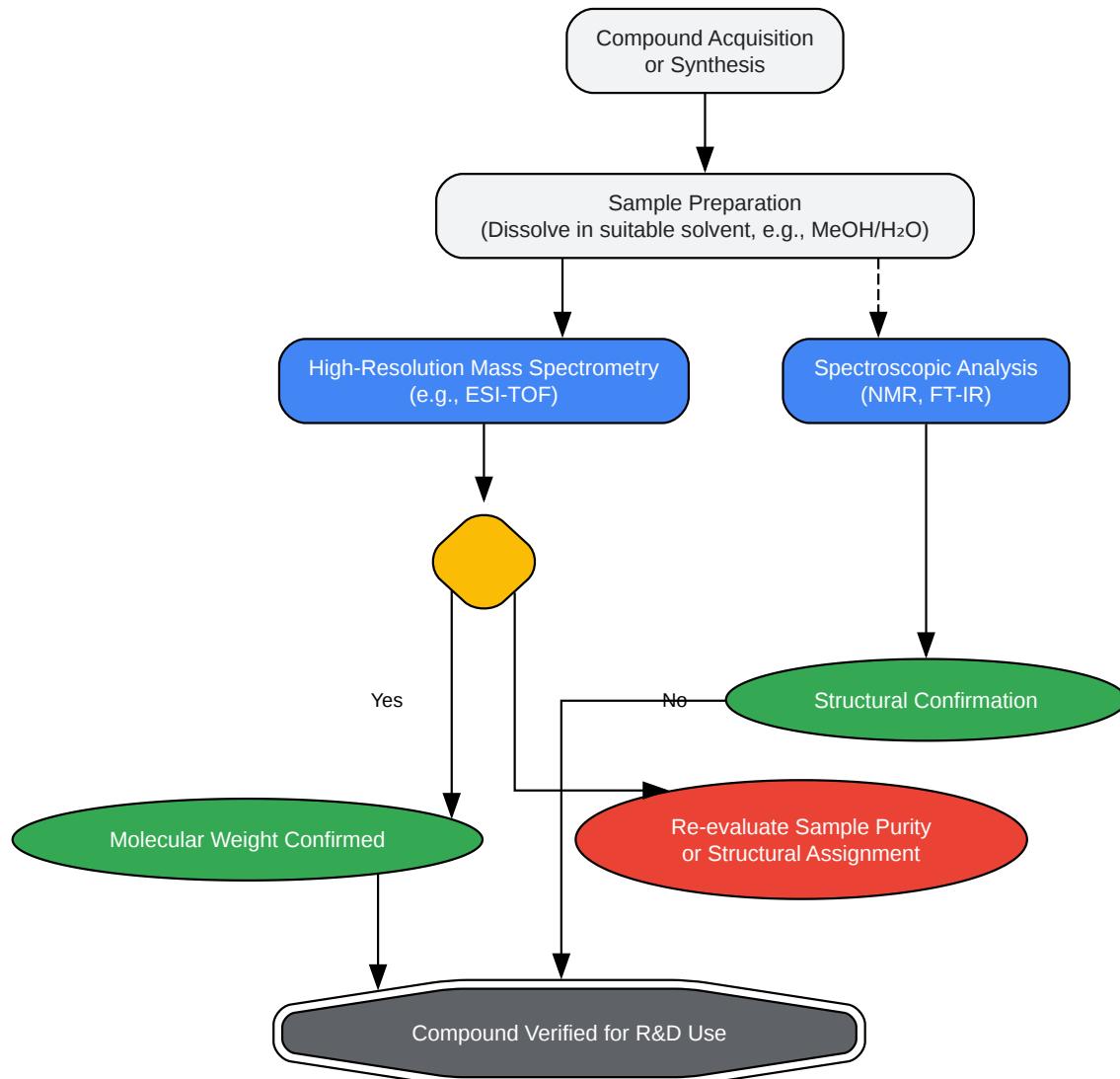
The foundational data for any chemical compound begins with its precise molecular formula and weight. These values are paramount for all quantitative work, from reaction stoichiometry to analytical characterization.

Molecular Formula, Weight, and Mass

A critical distinction for the modern researcher is between molecular weight (or molar mass) and monoisotopic mass.

- Molecular Weight (Molar Mass): This is the weighted average mass of a molecule's atoms based on the natural isotopic abundance of each element. It is the value used for macroscopic laboratory work, such as weighing out a substance for a reaction. The molecular weight of this compound is 181.19 g/mol .^{[3][4]}
- Monoisotopic Mass: This is the mass of the molecule calculated using the mass of the most abundant isotope of each constituent element (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O). This value is indispensable for high-resolution mass spectrometry (HRMS), where it is used to confirm the elemental composition of a molecule with high precision. The calculated monoisotopic mass is 181.0739 Da.^{[4][5]}

The primary physicochemical properties are summarized in the table below.


Property	Value	Source
Molecular Formula	C ₉ H ₁₁ NO ₃	[3][4]
Molecular Weight	181.19 g/mol	[3][4]
Monoisotopic Mass	181.0739 Da	[4][5]
CAS Number	2386-28-9	[3][4]
Appearance	Powder	
Melting Point	205-207 °C	[6][7]
IUPAC Name	4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid	[4]
SMILES	CC1=C(NC(=C1C(=O)C)C)C(=O)O	[3][4][5]
InChI Key	SQFWNYAZHOVSPA-UHFFFAOYSA-N	[3][4]

Experimental Verification of Molecular Identity

While databases provide theoretical values, rigorous scientific practice demands experimental verification. Confirming the molecular weight and structure is a foundational step in any research pipeline to ensure the integrity of all subsequent data.

Mass Spectrometry for Molecular Weight Confirmation

High-Resolution Mass Spectrometry (HRMS) is the definitive technique for confirming the elemental composition and, by extension, the molecular weight of a compound. An Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer is standard.

[Click to download full resolution via product page](#)

Caption: Workflow for the verification of **4-Acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid**.

- Stock Solution: Accurately weigh ~1 mg of the compound and dissolve it in 1 mL of a suitable solvent (e.g., methanol or DMSO) to create a 1 mg/mL stock solution.

- Working Solution: Perform a serial dilution of the stock solution with an appropriate solvent system for ESI-MS, typically 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode or 0.1% ammonium hydroxide for negative ion mode, to a final concentration of 1-10 $\mu\text{g/mL}$.
- Analysis: Infuse the working solution directly into the ESI source or inject it via an LC system.
- Data Interpretation: In positive ion mode, the expected primary ion is the protonated molecule $[\text{M}+\text{H}]^+$ at m/z 182.0812. In negative ion mode, the deprotonated molecule $[\text{M}-\text{H}]^-$ at m/z 180.0666 should be observed. A mass accuracy of <5 ppm between the observed and theoretical monoisotopic mass is required for confident identification.

Spectroscopic Confirmation of Structure

Confirming the molecular weight is necessary but insufficient for complete identification. The connectivity of the atoms must be verified. Spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy are used to confirm the molecular structure.

- ^1H NMR: Should reveal distinct signals corresponding to the N-H proton of the pyrrole, the two methyl groups attached to the ring, the acetyl methyl group, and the carboxylic acid proton.
- ^{13}C NMR: Will show nine distinct carbon signals, including the characteristic carbonyl carbons of the acetyl and carboxylic acid groups.
- FT-IR: Will display characteristic absorption bands for the O-H stretch of the carboxylic acid, the N-H stretch of the pyrrole, and the C=O stretches of the ketone and carboxylic acid functionalities.

Spectroscopic characterization of this compound and its close derivatives has been reported in the literature, providing reference data for verification.[\[8\]](#)[\[9\]](#)[\[10\]](#)

Significance in Research and Drug Development

The precise molecular weight is a cornerstone of the compound's utility in a research context.

- Stoichiometric Calculations: The molecular weight of 181.19 g/mol is fundamental for all synthetic applications. It allows for precise molar calculations, ensuring correct reagent ratios in reactions such as esterifications of the carboxylic acid or nucleophilic additions to the acetyl group.[3] This is essential for reaction optimization, yield calculations, and reproducibility.
- Synthetic Building Block: The compound serves as a versatile scaffold. Its functional groups can be selectively modified to generate a library of new chemical entities. For example, the carboxylic acid can be converted to esters or amides, and the acetyl group can undergo various transformations. This utility is central to lead optimization campaigns in drug discovery.[11][12]
- Biological Potential: Pyrrole derivatives are known to possess a wide range of biological activities.[1][2] Preliminary studies on **4-Acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid** suggest potential antimicrobial and anti-inflammatory properties, making it and its analogues attractive candidates for further investigation.[3]

Safety and Handling

As a laboratory chemical, proper handling is essential. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards.

- Hazard Statements:
 - H315: Causes skin irritation.[4]
 - H319: Causes serious eye irritation.[4]
 - H335: May cause respiratory irritation.[4]
- Precautionary Measures:
 - Engineering Controls: Use in a well-ventilated area, preferably within a chemical fume hood.

- Personal Protective Equipment (PPE): Wear standard nitrile gloves, safety glasses with side shields, and a lab coat.
- Handling: Avoid generating dust. Wash hands thoroughly after handling.

Conclusion

4-Acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid is a compound whose utility is defined by its chemical structure and properties. Its molecular weight of 181.19 g/mol and monoisotopic mass of 181.0739 Da are the foundational quantitative parameters for its use in synthesis and analysis. This guide has detailed not only these core values but also the rigorous experimental workflows required for their verification, underscoring the principles of scientific integrity. For researchers in drug discovery and organic synthesis, a thorough understanding of these properties is the first step toward unlocking the full potential of this versatile heterocyclic building block.

References

- **4-Acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid**, ethyl ester. NIST Chemistry WebBook. [\[Link\]](#)
- **4-Acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid** | C9H11NO3. PubChem. [\[Link\]](#)
- 1H-Pyrrole-2-carboxylic acid, 4-acetyl-3,5-dimethyl-, methyl ester. PubChem. [\[Link\]](#)
- **4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid**. Chemsoc. [\[Link\]](#)
- **4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid**. PubChemLite. [\[Link\]](#)
- Synthesis of N-Substituted Pyrrole-2,5-Dicarboxylic Acids from d-Galactaric Acid. National Institutes of Health (NIH). [\[Link\]](#)
- 4-acetyl-3,5-dimethylpyrrole-2-carboxylic acid, ethyl ester - Optional[1H NMR]. SpectraBase. [\[Link\]](#)
- Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines.
- Spectroscopic Characterization, Quantum Chemical Studies, Molecular Docking and Drug Likeness of 5-Acetyl-2,4 Dimethyl-1H-Pyrrol. Research Square. [\[Link\]](#)
- Ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate.
- Synthesis of Pyrrole-2-Carboxylic Acid from Cellulose- and Chitin-Based Feedstocks Discovered by the Automated Route Screening. University of Cambridge. [\[Link\]](#)
- Spectroscopic Characterization, Quantum Chemical Studies, Molecular Docking and Drug Likeness of 5-Acetyl-2,4 Dimethyl-1H-Pyrrole-3-Carboxylic Acid as a Potent Anti-melanoma Drug. Taylor & Francis Online. [\[Link\]](#)

- Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids. MDPI. [\[Link\]](#)
- (PDF) Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances.
- 2-Methyl-4-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylic Acid Phenylamide. MDPI. [\[Link\]](#)
- Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. National Institutes of Health (NIH). [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. researchgate.net [researchgate.net]
- 2. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy 4-Acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid | 2386-28-9 [smolecule.com]
- 4. 4-Acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid | C9H11NO3 | CID 223277 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. PubChemLite - 4-acetyl-3,5-dimethyl-1h-pyrrole-2-carboxylic acid (C9H11NO3) [pubchemlite.lcsb.uni.lu]
- 6. CAS#:2386-33-6 | 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid | Chemsric [chemsrc.com]
- 7. 4-ACETYL-3,5-DIMETHYL-1H-PYRROLE-2-CARBOXYLIC ACID | 2386-33-6 [chemicalbook.com]
- 8. acgpubs.org [acgpubs.org]
- 9. tandfonline.com [tandfonline.com]
- 10. tandfonline.com [tandfonline.com]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [molecular weight of 4-Acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b183289#molecular-weight-of-4-acetyl-3-5-dimethyl-1h-pyrrole-2-carboxylic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com